molecular formula C17H18N2O2S B6535940 N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide CAS No. 1058413-10-7

N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide

Cat. No.: B6535940
CAS No.: 1058413-10-7
M. Wt: 314.4 g/mol
InChI Key: QNKXMBGRUJCIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It is a fundamental framework that is present in many natural products, pharmaceuticals, and agrochemicals .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds . The synthesis of indole derivatives is a topic of ongoing research .


Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring with four carbon atoms and one sulfur atom . Indole’s structure consists of a fused bicyclic system, with a benzene ring attached to a pyrrole ring .


Chemical Reactions Analysis

Thiophene and its derivatives participate in various chemical reactions. For instance, they can undergo oxidation, alkylation, and desulfurization by Raney nickel . Indole and its derivatives also exhibit diverse reactivity, allowing for various chemical transformations .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

The mechanism of action of thiophene and indole derivatives largely depends on their specific structures and the biological targets they interact with . For instance, some thiophene derivatives have been reported to exhibit antimicrobial activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For instance, some thiophene derivatives may be toxic . Therefore, appropriate safety measures should be taken when handling these compounds.

Future Directions

Thiophene and indole derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Therefore, the synthesis and characterization of novel thiophene and indole moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-2-4-16(20)18-13-7-6-12-8-9-19(14(12)11-13)17(21)15-5-3-10-22-15/h3,5-7,10-11H,2,4,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKXMBGRUJCIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.